(1-Benzylpiperidin-3-yl)methanol: A Core Intermediate in Neurodegenerative Disease Research
(1-Benzylpiperidin-3-yl)methanol: A Core Intermediate in Neurodegenerative Disease Research
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction
(1-Benzylpiperidin-3-yl)methanol, a key heterocyclic building block, has emerged as a critical intermediate in the synthesis of pharmacologically active compounds, particularly those targeting neurodegenerative disorders such as Alzheimer's disease. Its structure, which combines a piperidine ring, a flexible benzyl group, and a reactive primary alcohol, provides a versatile scaffold for the development of novel therapeutics. This guide offers an in-depth analysis of the fundamental properties, synthesis, and applications of (1-Benzylpiperidin-3-yl)methanol, providing researchers with the technical insights necessary for its effective utilization in drug discovery programs.
The N-benzyl group is a prevalent structural motif in medicinal chemistry, often engaging in crucial cation-π interactions with target proteins, while the piperidine ring offers a three-dimensional framework that can be tailored to enhance efficacy, selectivity, and pharmacokinetic profiles. The hydroxymethyl group at the 3-position serves as a versatile handle for further chemical modifications, enabling the creation of diverse compound libraries.
Physicochemical and Basic Properties
(1-Benzylpiperidin-3-yl)methanol is an organic compound with the molecular formula C₁₃H₁₉NO.[1] While detailed experimental data for some physical properties are not widely published, its basic characteristics can be summarized as follows:
| Property | Value/Description | Source(s) |
| Chemical Name | (1-Benzylpiperidin-3-yl)methanol | [1] |
| CAS Number | 85387-44-6 | [1] |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.30 g/mol | [1] |
| Appearance | Off-white solid | Inferred from safety data of related compounds |
| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [1][2] |
Synthesis and Manufacturing
The synthesis of (1-Benzylpiperidin-3-yl)methanol is typically achieved through the N-alkylation of piperidin-3-ylmethanol with a benzyl halide. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic benzylic carbon.
Workflow for Synthesis of (1-Benzylpiperidin-3-yl)methanol
Caption: General workflow for the synthesis of (1-Benzylpiperidin-3-yl)methanol.
Detailed Experimental Protocol: N-Benzylation of Piperidin-3-ylmethanol
This protocol is a representative procedure for the N-benzylation of piperidine derivatives and can be adapted for the synthesis of (1-Benzylpiperidin-3-yl)methanol.
Materials:
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Piperidin-3-ylmethanol (1.0 eq)
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Benzyl chloride or Benzyl bromide (1.1 eq)
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Potassium carbonate (K₂CO₃) (2.0 eq)
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Anhydrous Acetonitrile (CH₃CN)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware
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Magnetic stirrer
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Rotary evaporator
Procedure:
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To a round-bottom flask containing a magnetic stir bar, add piperidin-3-ylmethanol (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
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While stirring at room temperature, add benzyl chloride (1.1 eq) dropwise.
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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If necessary, purify the crude product by flash column chromatography on silica gel.[3]
Spectroscopic Characterization
Expected ¹H NMR Spectral Data:
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Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm.
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Benzylic Protons (-CH₂-Ph): A singlet around δ 3.5 ppm.
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Hydroxymethyl Protons (-CH₂-OH): A doublet around δ 3.4-3.6 ppm.
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Piperidine Ring Protons: A complex series of multiplets between δ 1.2-3.0 ppm.
Expected ¹³C NMR Spectral Data:
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Aromatic Carbons: Signals between δ 127-140 ppm.
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Benzylic Carbon (-CH₂-Ph): A signal around δ 63 ppm.
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Hydroxymethyl Carbon (-CH₂-OH): A signal around δ 66 ppm.
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Piperidine Ring Carbons: Signals in the range of δ 24-60 ppm.
Expected Mass Spectrometry Data:
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[M+H]⁺: The protonated molecule would be expected at m/z 206.15.[4]
Applications in Drug Discovery
The primary and most well-documented application of (1-Benzylpiperidin-3-yl)methanol is as a precursor in the synthesis of multi-target-directed ligands for Alzheimer's disease.[1][5]
Role in the Synthesis of N-Alkylpiperidine Carbamates
(1-Benzylpiperidin-3-yl)methanol is a key starting material for the synthesis of a series of N-alkylpiperidine carbamates.[6] These compounds are designed to act as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are established targets in Alzheimer's therapy.[7]
The synthetic utility of (1-Benzylpiperidin-3-yl)methanol in this context is demonstrated in the work by Košak et al., where it is used to create derivatives that are evaluated for their potential to modulate key pathological pathways in Alzheimer's disease.[5]
Caption: Synthetic pathway from (1-Benzylpiperidin-3-yl)methanol to potential anti-Alzheimer's agents.
Safety and Handling
Based on safety data for structurally related compounds, (1-Benzylpiperidin-3-yl)methanol should be handled with care in a laboratory setting.
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General Hazards: May cause skin, eye, and respiratory tract irritation.
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Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a fume hood.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
(1-Benzylpiperidin-3-yl)methanol is a valuable and versatile intermediate in medicinal chemistry, with a demonstrated role in the development of novel therapeutics for Alzheimer's disease. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for creating diverse molecular architectures. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this important building block in their drug discovery endeavors. Further investigation into its physical and spectroscopic properties will undoubtedly enhance its utility in the scientific community.
References
- (Reference details for N-benzyl
- (Reference details for applications in Alzheimer's research will be compiled here)
- (Reference details for safety inform
- (Reference details for general properties will be compiled here)
- (Reference details for synthesis of rel
-
Request PDF. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. Available from: [Link]
- (Reference details for general properties will be compiled here)
- (Reference details for synthesis of rel
-
PubMed. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. Available from: [Link]
- (Reference details for synthesis of rel
- (Reference details for synthesis of rel
-
PubChemLite. (1-benzylpiperidin-3-yl)methanol (C13H19NO). Available from: [Link]
- (Reference details for safety inform
- (Reference details for general properties will be compiled here)
- Košak, U., et al. (2020). N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. European Journal of Medicinal Chemistry, 197, 112282.
- (Reference details for synthesis of rel
- (Reference details for synthesis of rel
- (Reference details for synthesis of rel
- (Reference details for synthesis of rel
- (Reference details for synthesis of rel
Sources
- 1. rsc.org [rsc.org]
- 2. bldpharm.com [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - (1-benzylpiperidin-3-yl)methanol (C13H19NO) [pubchemlite.lcsb.uni.lu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. N-alkylpiperidine carbamates as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
